molecular formula C13H16ClN3O3 B4995304 1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone

1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone

Cat. No.: B4995304
M. Wt: 297.74 g/mol
InChI Key: UDRQDZZEQCXFPF-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro-nitrophenyl group attached to a piperazine ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the chloro-nitrophenyl precursor. One common method involves the nitration of 4-chloroacetophenone to produce 4-chloro-2-nitroacetophenone. This intermediate is then reacted with 2-methylpiperazine under specific conditions to yield the final product.

Synthetic Route:

    Nitration: 4-chloroacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-chloro-2-nitroacetophenone.

    Piperazine Reaction: The nitrated product is then reacted with 2-methylpiperazine in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions to form this compound.

Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Amines, thiols, solvents like ethanol or acetonitrile, reflux conditions.

Major Products:

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

1-[4-(4-Chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone can be compared with other similar compounds, such as:

    1-(4-Chloro-2-nitrophenyl)ethanone: Similar structure but lacks the piperazine ring, resulting in different chemical and biological properties.

    2-Chloro-1-(4-nitrophenyl)ethanone: Another similar compound with slight structural differences, leading to variations in reactivity and applications.

Uniqueness: The presence of both the chloro-nitrophenyl group and the piperazine ring in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(4-chloro-2-nitrophenyl)-2-methylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c1-9-8-15(5-6-16(9)10(2)18)12-4-3-11(14)7-13(12)17(19)20/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRQDZZEQCXFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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